molecular formula C13H14N2 B8577941 Methanediamine, 1,1-diphenyl- CAS No. 10143-40-5

Methanediamine, 1,1-diphenyl-

Cat. No. B8577941
CAS RN: 10143-40-5
M. Wt: 198.26 g/mol
InChI Key: ZZTCPWRAHWXWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methanediamine, 1,1-diphenyl-” is a chemical compound with the molecular formula C13H14N2 . It is related to “1,1-Diphenyl-N-(trimethylsilyl)methanimine” which has the molecular formula C16H19NSi .


Synthesis Analysis

The synthesis of methanediamine has been a subject of theoretical scrutiny . In a study, low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons, simulating the conditions within cold molecular clouds . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .


Molecular Structure Analysis

The molecular structure of “Methanediamine, 1,1-diphenyl-” is based on the molecular formula C13H14N2 . Methanediamine is the simplest molecule to contain the NCN moiety .


Chemical Reactions Analysis

The chemical reactions involving methanediamine have been studied in the context of astrochemistry . Methanediamine was identified in the gas phase upon sublimation, while its isomer methylhydrazine (CH3NHNH2) was not observed .

Future Directions

Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . This makes it a prototype system for unraveling the origin and incorporation of the NCN moiety into complex organic molecules of potential astrobiological importance .

properties

CAS RN

10143-40-5

Product Name

Methanediamine, 1,1-diphenyl-

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

diphenylmethanediamine

InChI

InChI=1S/C13H14N2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14-15H2

InChI Key

ZZTCPWRAHWXWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Instead of the pure 4,4'-diaminodicyclohexylmethane, mixtures of the diaminodicyclohexylmethane position isomers which are composed of 70 to 99 mol % of the 4,4'-diamino isomer, 1-30 mol % of the 2,4'-diamino isomer, 0-2 mol % of the 2,2'-diamino isomer and, if appropriate, diamines with a correspondingly higher degree of condensation and which are obtained by hydrogenation of diaminodiphenylmethane of technical quality can also be used. Up to 30% of the isophthalic acid can be replaced by terephthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diaminodicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.